molecular formula C9H14N2O B12954709 1-(2-Methoxy-6-methylpyridin-3-yl)-N-methylmethanamine

1-(2-Methoxy-6-methylpyridin-3-yl)-N-methylmethanamine

Cat. No.: B12954709
M. Wt: 166.22 g/mol
InChI Key: UEOKINGCNNBLTJ-UHFFFAOYSA-N
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Description

1-(2-Methoxy-6-methylpyridin-3-yl)-N-methylmethanamine is a chemical compound with a pyridine ring substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-6-methylpyridin-3-yl)-N-methylmethanamine typically involves the reaction of 2-methoxy-6-methylpyridine with methylamine under specific conditions. One common method includes the use of methanol as a solvent and sodium methoxide as a base . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-6-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed:

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkyl-substituted pyridine derivatives.

Scientific Research Applications

1-(2-Methoxy-6-methylpyridin-3-yl)-N-methylmethanamine has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 1-(2-Methoxy-6-methylpyridin-3-yl)-N-methylmethanamine is not fully understood. it is believed to interact with specific enzymes and signaling pathways in cells. For instance, it may inhibit the activity of protein kinase C, which plays a role in cell growth and proliferation. Additionally, it may inhibit cyclooxygenase-2, involved in the production of inflammatory mediators.

Comparison with Similar Compounds

Uniqueness: 1-(2-Methoxy-6-methylpyridin-3-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate specific enzymes and pathways makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(2-methoxy-6-methylpyridin-3-yl)-N-methylmethanamine

InChI

InChI=1S/C9H14N2O/c1-7-4-5-8(6-10-2)9(11-7)12-3/h4-5,10H,6H2,1-3H3

InChI Key

UEOKINGCNNBLTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)CNC)OC

Origin of Product

United States

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